molecular formula C9H14N4 B3027728 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 1365988-31-3

3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Cat. No. B3027728
CAS RN: 1365988-31-3
M. Wt: 178.23
InChI Key: PQYCHAFYUSGBTK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is a chemical compound with the linear formula C9H14N4 . It is a solid substance . The compound’s structure includes a triazolo ring fused with a diazepine ring, and a cyclopropyl group attached .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group attached to a fused triazolo and diazepine ring system . The SMILES string representation of the molecule is N12C(CCNCC2)=NN=C1C3CC3 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a density of 1.3±0.1 g/cm3 . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 74 Å2 and a molar volume of 293.3±7.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is part of a broader class of compounds known for their varied biological activities. Research in the field of heterocyclic chemistry highlights the synthesis of new diazepine derivatives, including triazolo[4,3-a][1,3]diazepines, which have shown promise in medical applications due to their potential therapeutic effects. These compounds have been explored for their antibacterial properties and as possible treatments for several diseases, including some types of cancer, leveraging their action against multiresistant pathogens (Földesi, Volk, & Milen, 2018).

Pharmacological Profile

The pharmacological landscape of benzodiazepines, a closely related class, underscores the significance of derivatives like 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine. Studies have shown that benzodiazepines, due to their anxiolytic, sedative, and anticonvulsant properties, are extensively utilized in treating anxiety, depression, and seizures. This highlights the potential utility of triazolo[4,3-a][1,3]diazepine derivatives in similar therapeutic areas, given their structural and pharmacological similarities (Dawson, Jue, & Brogden, 1984).

Synthetic Methodologies

The synthesis of triazolo[4,3-a][1,3]diazepine derivatives involves innovative methodologies that enable the creation of compounds with potential pharmacological applications. These synthetic routes often involve the Smiles rearrangement, a pivotal chemical reaction facilitating the synthesis of complex heterocyclic structures. The review of various synthetic approaches for triazolo[4,3-a][1,3]diazepines emphasizes the versatility and adaptability of these methods in generating compounds with significant biological efficacy (Ibrahim, 2011).

Environmental Considerations

The environmental occurrence and transformation of benzodiazepines, including triazolo[4,3-a][1,3]diazepines, have become an area of growing concern. Studies focused on the fate of these compounds in water treatment processes reveal their persistent nature and the challenges associated with their removal from environmental matrices. This research underscores the importance of developing eco-friendly and effective methods for mitigating the environmental impact of these pharmacologically active compounds (Kosjek et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown antibacterial effects . Additionally, more research could be done to elucidate its synthesis and chemical reactions.

properties

IUPAC Name

3-cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-6-13-8(7-3-4-7)11-12-9(13)10-5-1/h7H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYCHAFYUSGBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2NC1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147050
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

CAS RN

1365988-31-3
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 6
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

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